![molecular formula C8H21NO6P2 B13804517 Phosphonic acid, [(hexylimino)bis(methylene)]bis- CAS No. 5995-29-9](/img/structure/B13804517.png)
Phosphonic acid, [(hexylimino)bis(methylene)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Hexylimino)bis(methylene)]bisphosphonic acid is a chemical compound with the molecular formula C8H21NO6P2. It is characterized by the presence of a hexyl group attached to an imino group, which is further connected to two methylene groups and two phosphonic acid groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(hexylimino)bis(methylene)]bisphosphonic acid typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Hexylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{[(Hexylimino)bis(methylene)]bisphosphonic acid} ]
The reaction is usually conducted in an aqueous medium at a temperature range of 60-80°C. The pH of the reaction mixture is carefully monitored and maintained at around 4-5 to facilitate the formation of the product .
Industrial Production Methods
In industrial settings, the production of [(hexylimino)bis(methylene)]bisphosphonic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production process also includes purification steps such as crystallization and filtration to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
[(Hexylimino)bis(methylene)]bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonic acid compounds.
Substitution: The compound can undergo substitution reactions where the hexyl group or the imino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonic acids, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[(Hexylimino)bis(methylene)]bisphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in inhibiting enzymes involved in bone resorption, making it a candidate for osteoporosis treatment.
Medicine: Research is ongoing to explore its use as a therapeutic agent for bone-related diseases and as a diagnostic tool in imaging techniques.
Industry: It is used in the formulation of detergents, water treatment chemicals, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of [(hexylimino)bis(methylene)]bisphosphonic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound binds to hydroxyapatite in bone tissue, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This leads to a decrease in bone turnover and helps in maintaining bone density .
Vergleich Mit ähnlichen Verbindungen
[(Hexylimino)bis(methylene)]bisphosphonic acid can be compared with other similar compounds such as:
[(Aminomethyl)bis(methylene)]bisphosphonic acid: Similar structure but with an amino group instead of a hexyl group.
[(Hydroxyethyl)bis(methylene)]bisphosphonic acid: Contains a hydroxyethyl group instead of a hexyl group.
[(Phenylimino)bis(methylene)]bisphosphonic acid: Features a phenyl group in place of the hexyl group.
The uniqueness of [(hexylimino)bis(methylene)]bisphosphonic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
5995-29-9 |
|---|---|
Molekularformel |
C8H21NO6P2 |
Molekulargewicht |
289.20 g/mol |
IUPAC-Name |
[hexyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C8H21NO6P2/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15) |
InChI-Schlüssel |
ZXSMUDIPLKKQMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CP(=O)(O)O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13804441.png)
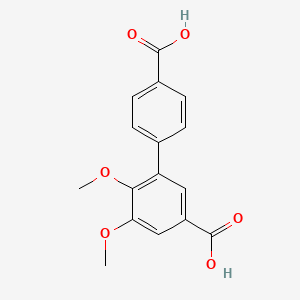
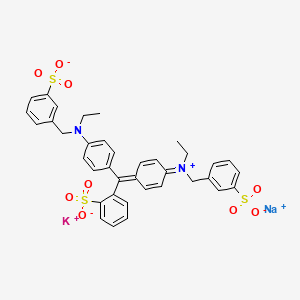

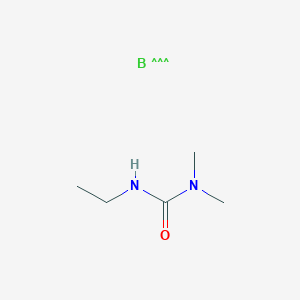
![Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]-](/img/structure/B13804489.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)
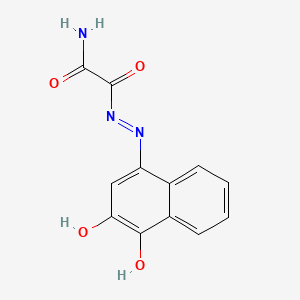
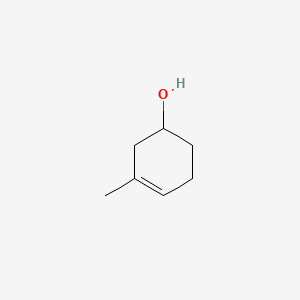
![8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one](/img/structure/B13804498.png)
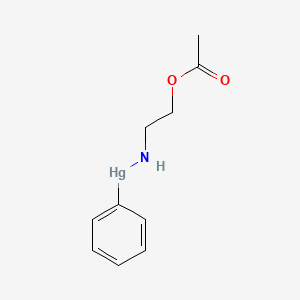
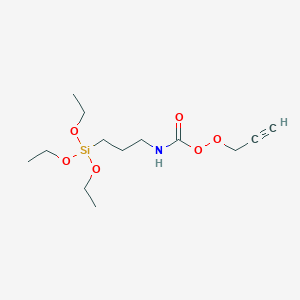
![3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13804524.png)
![Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B13804525.png)
